Propranolol

Description

Properties

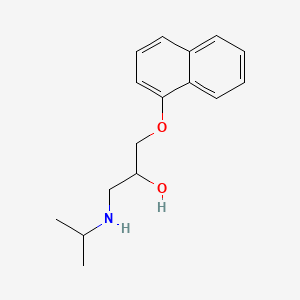

IUPAC Name |

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023525 | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0617 mg/L at 25 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-66-6, 13013-17-7 | |

| Record name | Propranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | racemic-Propranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propranolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y8NXQ24VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Propranolol in Cancer Cell Lines

Abstract: this compound, a non-selective beta-adrenergic receptor (β-AR) antagonist, has been extensively used for decades in the management of cardiovascular conditions. Emerging preclinical and clinical evidence has illuminated its potent anti-cancer properties, leading to its investigation as a repurposed oncological agent. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-tumor effects on cancer cell lines. It details the modulation of key signaling pathways, summarizes quantitative data on its efficacy, outlines common experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: β-Adrenergic Receptor Blockade

The primary mechanism of this compound's anti-cancer activity is the competitive, non-selective blockade of β-adrenergic receptors (β1-AR and β2-AR) on the surface of cancer cells.[1][2] These receptors are typically activated by endogenous catecholamines, such as epinephrine and norepinephrine, which are mediators of the stress response.[3][4] Chronic stress and elevated catecholamines can promote tumor growth, progression, and metastasis.[5] By inhibiting β-ARs, this compound effectively disrupts the downstream signaling cascades that fuel these malignant processes.[3][5] The β2-AR is the subtype most predominantly expressed in many cancer cell lines and primary tumors.[6][7]

Modulation of Key Intracellular Signaling Pathways

This compound's blockade of β-ARs initiates a cascade of intracellular events, primarily by inhibiting the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[8][9] This leads to the modulation of several critical signaling pathways involved in cell proliferation, survival, apoptosis, and angiogenesis.

Inhibition of the PI3K/AKT and MAPK/ERK Pathways

The PI3K/AKT and MAPK/ERK pathways are central to cell growth and survival and are often dysregulated in cancer. This compound has been shown to inhibit the phosphorylation and activation of key components of these pathways.

-

AKT Pathway: this compound treatment leads to the dephosphorylation (inactivation) of AKT in various cancer cells, including melanoma and gastric cancer.[10][11][12]

-

MAPK Pathway: The drug effectively reduces the phosphorylation of BRAF, MEK1/2, and ERK1/2 in melanoma and colorectal cancer cells.[10][13][14] This suppression of the MAPK pathway is a critical component of its anti-proliferative effects.[11]

Downregulation of the HIF-1α Pathway and Anti-Angiogenic Effects

Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α drives the expression of genes crucial for angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[15][16]

This compound has been demonstrated to decrease the stability and expression of HIF-1α protein in colorectal cancer, hemangioblastoma, and hemangioma cells, even under hypoxic conditions.[15][17] This action is mediated by preventing β-AR-induced signaling that normally stabilizes HIF-1α.[15][18] The subsequent reduction in VEGF expression is a primary mechanism behind this compound's potent anti-angiogenic effects, which include the inhibition of capillary-like tube formation by endothelial cells.[9][19][20]

Suppression of NF-κB and STAT3 Signaling

-

NF-κB Pathway: In gastric cancer cell lines, this compound has been shown to decrease the level of Nuclear Factor κB (NF-κB).[21] This leads to the downregulation of its pro-tumorigenic target genes, including VEGF, Cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMP-2, MMP-9), thereby inhibiting cell growth, angiogenesis, and invasion.[21]

-

STAT3 Pathway: this compound can inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[22] In hemangioma cells, this compound-induced inhibition of STAT3 and its downstream anti-apoptotic target, Bcl-2, was found to be dependent on its ability to downregulate HIF-1α.[22]

Cellular Effects of this compound

The modulation of the signaling pathways described above culminates in several observable anti-cancer effects at the cellular level.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines, including liver, breast, gastric, and melanoma.[10][21][23][24][25] The mechanisms involve:

-

Caspase Activation: this compound treatment leads to the cleavage and activation of executioner caspase-3 and initiator caspase-9, indicating the involvement of the intrinsic mitochondrial pathway.[11][26] This is often accompanied by the cleavage of Poly (ADP-ribose) polymerase (PARP).[24]

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[11][22][25]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, preventing cancer cells from dividing. The specific phase of arrest can be cell-type and concentration-dependent.

-

G0/G1 Arrest: Observed in osteosarcoma and some gastric cancer cells, associated with the downregulation of Cyclin D1.[21][27]

-

G2/M Arrest: Seen in ovarian and gastric cancer cell lines.[21][28]

Inhibition of Cell Proliferation, Migration, and Invasion

Across numerous studies, this compound consistently inhibits cancer cell proliferation in a dose- and time-dependent manner.[1][15][19] It also impairs the migratory and invasive capabilities of cancer cells, key processes in metastasis.[1] This is partly attributed to the downregulation of matrix metalloproteinases (MMP-2 and MMP-9) via NF-κB inhibition.[21]

Quantitative Data: In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key measure of a drug's potency. The efficacy of this compound varies significantly across different cancer cell lines.

| Cancer Type | Cell Line(s) | IC50 / EC50 (µM) | Treatment Duration | Reference(s) |

| Breast Cancer | SK-BR-3 | 18 | 24 hours | [29] |

| Colorectal Cancer | HT-29 | 69.1 | Not Specified | [2][15] |

| Colo205 | 86.38 | Not Specified | [2][15] | |

| SW620 | 119.5 | Not Specified | [2][15] | |

| Gastric Cancer | AGS | 75.4 (24h), 39.4 (48h) | 24-72 hours | [12] |

| HGC | 60.9 (24h), 44.5 (48h) | 24-72 hours | [12] | |

| MFC | 110.9 (24h), 98.2 (48h) | 24-72 hours | [12] | |

| Melanoma | A375, P-3, P-6 | 65.3 - 148.6 | 24-72 hours | [11] |

| Multiple Myeloma | U266 | 141 (24h), 100 (48h) | 24-72 hours | [15] |

| Neuroblastoma | Panel of 15 lines | 114 - 218 | Not Specified | [6][7][15] |

| Thyroid Cancer | 8505C | 200 | Not Specified | [15] |

| K1 | 280 | Not Specified | [15] |

Detailed Experimental Protocols

The following are generalized protocols based on methodologies frequently cited in the literature for studying this compound's effects in vitro.

Drug Preparation

-

Stock Solution: Aseptically weigh this compound hydrochloride powder. Dissolve in sterile distilled water or phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 16 mmol/L).[23][30]

-

Sterilization: Filter the stock solution through a 0.22-µm syringe filter into a sterile tube.

-

Storage: Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term use.[23]

-

Working Solutions: On the day of the experiment, dilute the stock solution in complete cell culture medium to the final desired concentrations.

Cell Viability (MTS/MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,000–5,000 cells per well and allow them to adhere overnight.[12]

-

Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0-320 µM). Include vehicle-only controls.[12][23]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[30]

-

Reagent Addition: Add 10-20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into formazan.[30]

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Seeding & Treatment: Plate cells in 6-well plates. Once they reach ~70-80% confluency, treat with desired concentrations of this compound (e.g., 40 µM, 80 µM) for a specified time (e.g., 48 hours).[23]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Western Blotting

-

Protein Extraction: After treating cells with this compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p-AKT, p-ERK, Bcl-2, HIF-1α, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound exerts a multi-faceted anti-cancer effect on cancer cell lines, primarily driven by the blockade of β-adrenergic receptors. This action inhibits key pro-survival and pro-proliferative signaling pathways, including the PI3K/AKT and MAPK cascades, while also suppressing the critical hypoxia-response mediator, HIF-1α. The downstream consequences are potent and desirable in an oncological context: induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. The quantitative data show efficacy in the micromolar range across a variety of cancer types. Given its well-established safety profile and low cost, this compound represents a promising candidate for repurposing as an adjunct to standard cancer therapies. Future research should focus on elucidating the mechanisms of synergy with chemotherapy and immunotherapy and on conducting robust clinical trials to translate these preclinical findings into patient benefits.[1][20]

References

- 1. cancerchoices.org [cancerchoices.org]

- 2. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]

- 3. Does this compound have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Does this compound have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers | springermedizin.de [springermedizin.de]

- 5. tandfonline.com [tandfonline.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Anti-tumor activity of the beta-adrenergic receptor antagonist this compound in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Clinical Use of this compound Reduces Biomarkers of Proliferation in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Suppresses the Growth of Colorectal Cancer Through Simultaneously Activating Autologous CD8+ T Cells and Inhibiting Tumor AKT/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scite.ai [scite.ai]

- 17. This compound inhibits the proliferation, migration and tube formation of hemangioma cells through HIF-1α dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The β-adrenoceptor antagonist, this compound, induces human gastric cancer cell apoptosis and cell cycle arrest via inhibiting nuclear factor κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. This compound suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound suppresses the proliferation and induces the apoptosis of liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. This compound blocks osteosarcoma cell cycle progression, inhibits angiogenesis and slows xenograft growth in combination with cisplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. scholarworks.utep.edu [scholarworks.utep.edu]

- 30. benchchem.com [benchchem.com]

Propranolol's Role in Modulating Post-Traumatic Stress Disorder (PTSD) in Animal Models: A Technical Guide

Introduction

Post-Traumatic Stress Disorder (PTSD) is a severe anxiety disorder that can develop following exposure to a traumatic event. A core feature of PTSD is the overconsolidation and persistent retrieval of fear memories. The noradrenergic system, particularly the neurotransmitter norepinephrine (NE), plays a crucial role in the consolidation and reconsolidation of these emotional memories.[1][2] Propranolol, a non-selective beta-adrenergic receptor antagonist, has been extensively investigated as a pharmacological agent to modulate these processes. By crossing the blood-brain barrier, this compound can block β-adrenoceptors in key brain regions involved in fear memory, such as the amygdala, hippocampus, and medial prefrontal cortex.[1][3][4] This guide provides an in-depth technical overview of the preclinical evidence from animal models, detailing the mechanisms, experimental protocols, and quantitative outcomes of this compound's effects on PTSD-like behaviors.

Core Mechanism of Action: Interference with Memory Reconsolidation

A primary mechanism by which this compound is thought to exert its therapeutic effect is by disrupting the reconsolidation of fear memories.[5] When a consolidated memory is retrieved, it enters a temporary, labile state where it is susceptible to modification before being stabilized again—a process known as reconsolidation.[6] This process requires de novo protein synthesis.[1][7]

This compound, when administered shortly after memory reactivation, is believed to interfere with this reconsolidation process.[1] The blockade of β-adrenergic receptors, particularly in the basolateral amygdala (BLA), prevents the norepinephrine-induced signaling cascades necessary for the protein synthesis that restabilizes the memory.[1][8] This disruption does not erase the declarative component of the memory (the "what, where, and when") but is thought to reduce its emotional valence, thereby diminishing the associated fear response.[9][10]

Signaling Pathway

The noradrenergic system is pivotal in modulating memory processes.[5] Stress-induced release of norepinephrine enhances memory consolidation and reconsolidation. This compound acts by blocking β-adrenergic receptors, which in turn inhibits downstream signaling pathways like the MAPK/ERK and PKA-CREB pathways, which are essential for the synaptic plasticity and protein synthesis required for memory stabilization.[1][8][11]

Experimental Protocols in Animal Models

Standardized protocols are essential for studying the effects of this compound on PTSD-like behaviors. The most common paradigm is Pavlovian fear conditioning.

General Experimental Workflow

The typical experimental design involves fear acquisition, memory reactivation under the influence of this compound, and subsequent memory testing.

Detailed Methodologies

A. Auditory Fear Conditioning (Rat Model) [12][13]

-

Apparatus: Standard operant chambers located inside sound-attenuating boxes.

-

Habituation (Day 1): Rats are placed in the chamber and presented with 5 non-reinforced tones (CS: Conditioned Stimulus, e.g., 4 kHz, 78 dB, 30 sec).

-

Conditioning (Day 1): Following habituation, rats receive 7 tones paired with a footshock (US: Unconditioned Stimulus, e.g., 0.55 mA, 0.5 sec). The shock co-terminates with the tone.

-

Memory Reactivation & Drug Administration (Day 2): Rats are returned to a novel context and presented with a single, brief CS (tone) to reactivate the fear memory. Immediately following reactivation, rats receive an intraperitoneal (i.p.) injection of this compound (e.g., 10 mg/kg) or saline.

-

Memory Testing (Day 3+): Rats are placed back in the context from Day 2 and presented with the CS. The primary behavioral measure is freezing (cessation of all movement except for respiration), quantified as a percentage of the total CS presentation time.

B. Contextual Fear Conditioning (Rat Model) [1]

-

Protocol: Similar to auditory fear conditioning, but the aversive stimulus (shock) is associated with the environmental chamber (the context) itself, rather than a discrete cue like a tone.

-

Reactivation: Reactivation is achieved by placing the animal back into the conditioning context for a brief period (e.g., 2-3 minutes).

-

Drug Administration and Testing: this compound is administered post-reactivation, and testing involves measuring freezing behavior upon re-exposure to the context at a later time point.

C. Predator Scent Stress (Rat Model) [14]

-

Stressor: Animals are exposed to predator scent (e.g., cat litter) for a set duration.

-

Drug Administration: A single bolus of this compound (e.g., 10 or 15 mg/kg) or vehicle is administered 1 hour post-exposure.

-

Behavioral Assessment (Long-term): Outcomes are assessed at a later time point (e.g., 30 days) using tests like the elevated plus-maze (EPM) for anxiety-like behavior and the acoustic startle response (ASR) for hyperarousal.

Quantitative Data Presentation

The efficacy of this compound varies depending on the animal model, timing of administration, dosage, and the specific memory process being targeted (consolidation vs. reconsolidation vs. extinction).

Table 1: this compound Effects on Fear Memory Reconsolidation

| Animal Model | This compound Dose & Route | Timing of Administration | Key Behavioral Outcome | Reference |

| Rat (Auditory Fear) | 10 mg/kg, i.p. | Immediately after memory reactivation | Significant reduction in conditioned freezing to the cue. | [1] |

| Rat (Contextual Fear) | 10 mg/kg, i.p. | Immediately after memory reactivation | Effectively blocks reconsolidation of context fear. | [1] |

| Rat (Auditory Fear) | 10 mg/kg, i.p. | Post-retrieval | Failed to mitigate long-term behavioral changes (conditioned fear, exploratory deficit). | [15] |

| Mouse (Cued Fear) | 10 mg/kg, i.p. | Before memory retrieval | Acutely reduced freezing during tone test (from ~40% to ~20%). Effect did not persist 24h later. | [4] |

| Rat (Inhibitory Avoidance) | 10 mg/kg, i.p. | Immediately after memory reactivation | No effect on reconsolidation of inhibitory avoidance memory. | [6] |

Table 2: this compound Effects on Fear Extinction and Consolidation

| Animal Model | This compound Dose & Route | Timing of Administration | Key Behavioral Outcome | Reference |

| Rat (Auditory Fear) | 10 mg/kg, i.p. | 20 mins before extinction training | Reduced freezing during extinction session (from 31% to 11% on first trial) but did not impair extinction retention. | [12][13] |

| Rat (Predator Scent) | 10 or 15 mg/kg, i.p. | 1 hour post-stressor (targeting consolidation) | Ineffective in reducing onset of PTSD-like behavior (assessed by EPM and ASR at 30 days). | [14] |

| Rat (Contextual Fear) | 2 mg/kg, i.p. (low dose) | Immediately after conditioning (targeting consolidation) | Induced PTSD-like memory impairments (reduced freezing to predictor, generalized fear to safe cues). | [3][16] |

| Rat (Contextual Fear) | 5 or 10 mg/kg, i.p. | Immediately after conditioning (targeting consolidation) | Impaired contextual fear memory consolidation. | [3] |

| Rabbit (Eyeblink) | 3, 6, 12 mg/kg, i.p. | Before extinction training | Dose-dependent facilitation of within-session extinction; no long-term retention benefit. | [17] |

Key Findings and Discrepancies

-

Reconsolidation vs. Consolidation: this compound appears more consistently effective when targeting the reconsolidation of an already established fear memory, particularly when administered immediately after retrieval.[1] Its role in preventing the initial consolidation of traumatic memories is less clear, with some studies showing no effect or even detrimental, dose-dependent outcomes.[3][14][16]

-

Efficacy on Extinction: When used as an adjunct to extinction therapy, this compound can reduce fear expression during the extinction session.[2][12] However, this acute anxiolytic effect does not consistently translate to enhanced long-term retention of extinction memory.[12][17]

-

Dose-Dependency: The effects of this compound can be dose-dependent. Notably, low-dose this compound administered post-conditioning was found to induce PTSD-like memory impairments in rats, including generalized fear responses.[3][16]

-

Memory Specificity: The efficacy of systemic this compound may be limited to certain types of memory. Studies have shown it disrupts Pavlovian fear conditioning but may not affect inhibitory avoidance memory reconsolidation.[6]

-

Central vs. Peripheral Action: Studies using peripheral beta-blockers like sotalol (which does not cross the blood-brain barrier) have shown that this compound's fear-reducing effects are centrally mediated.[12][13]

Conclusion

Animal models provide compelling evidence that this compound can modulate fear memories, primarily by disrupting their reconsolidation. The blockade of β-adrenergic receptors in brain regions like the amygdala during the labile post-retrieval window interferes with the molecular processes that re-stabilize the memory trace. However, the therapeutic window is narrow, and factors such as the timing of administration, dosage, and the specific memory process being targeted are critical determinants of the outcome. While preclinical data strongly support the reconsolidation-blocking hypothesis, discrepancies in its effects on consolidation and extinction highlight the complexity of noradrenergic modulation of fear. These findings underscore the need for continued research to refine the protocols for this compound's potential use in a clinical setting for PTSD.

References

- 1. Revisiting this compound and PTSD: Memory erasure or extinction enhancement? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound can induce PTSD‐like memory impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound decreases fear expression by modulating fear memory traces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Limited efficacy of this compound on the reconsolidation of fear memories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Reactivating fear memory under this compound resets pre-trauma levels of dendritic spines in basolateral amygdala but not dorsal hippocampus neurons [frontiersin.org]

- 9. Frontiers | Effects of this compound, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Systemic this compound acts centrally to reduce conditioned fear in rats without impairing extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. md.rcm.upr.edu [md.rcm.upr.edu]

- 14. Early post-stressor intervention with this compound is ineffective in preventing posttraumatic stress responses in an animal model for PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound can induce PTSD-like memory impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound produces short-term facilitation of extinction in a rabbit model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

Propranolol's Anti-Angiogenic Potential: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, has emerged as a promising anti-angiogenic agent. Initially repurposed for the treatment of infantile hemangiomas, its mechanism of action extends to the fundamental processes of new blood vessel formation.[1][2] This technical guide provides an in-depth overview of the in-vitro evidence supporting the anti-angiogenic effects of this compound, focusing on key experimental assays and the underlying molecular pathways. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate and harness the anti-angiogenic properties of this compound.

Core Anti-Angiogenic Effects of this compound In Vitro

This compound exerts its anti-angiogenic effects by targeting several critical steps in the angiogenic cascade, primarily impacting endothelial cells. In-vitro studies have consistently demonstrated that this compound can inhibit endothelial cell proliferation, migration, and differentiation into capillary-like structures.[1][3] Furthermore, this compound has been shown to induce apoptosis in these cells, contributing to the regression of vascular structures.[4][5]

Data Presentation: Summary of Quantitative In-Vitro Data

The following tables summarize the quantitative data from various in-vitro studies investigating the anti-angiogenic effects of this compound.

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |

| HUVECs | WST-1 Assay | 5 - 100 µM | Dose-dependent inhibition of growth factor-induced proliferation. | [3] |

| HUVECs | CCK-8 Assay | 30 - 120 µM | Dose-dependent inhibition of proliferation. | [6] |

| HUVECs | CCK-8 Assay | 62.75 µM | IC50 for proliferation inhibition. | [7] |

| Hemangioma-derived Stem Cells (HemSCs) | CCK-8 Assay | 133 µM | IC50 for proliferation inhibition. | [7] |

| HUVECs | MTT Assay | 82.277 µg/mL | IC50 for proliferation inhibition. | [8] |

| Various Cancer & "Normal" Cell Lines | Proliferation Assay | 50 - 100 µM | Dose-dependent anti-proliferative effects. | [9][10] |

| HUVECs | CCK-8 Assay | 60 - 480 µM | Time and dose-dependent inhibition of proliferation. | [11] |

Table 2: Effect of this compound on Endothelial Cell Migration

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |

| HUVECs | Wound Healing Assay | 30, 60, 90, 120 µM | Significant inhibition of cell migration. | [12] |

| HUVECs | Transwell Assay | Not Specified | Inhibition of chemotactic motility. | [1] |

| Hemangioma Endothelial Cells | Migration Assay | Dose-dependent | Decreased cell migration. | [13][14] |

| HUVECs | Transwell Assay | 15 µM | Reduced cell migration. | [15] |

Table 3: Effect of this compound on Endothelial Cell Tube Formation

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |

| HUVECs & HMVECs | Matrigel Assay | Not Specified | Inhibition of differentiation into capillary-like structures. | [3] |

| HMEC-1 & BMH29L | Matrigel Assay | 10 - 50 µM | Potent anti-angiogenic properties at non-toxic concentrations. | [9][10] |

| Hemangioma Endothelial Cells | Tubulogenesis Assay | Dose-dependent | Decreased tubulogenesis. | [13][14] |

| Hemangioma Cells | Tube Formation Assay | Not Specified | Decreased level of tube formation. | [16] |

Table 4: Effect of this compound on Endothelial Cell Apoptosis

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |

| Hemangioma Endothelial Cells (HemECs) | Annexin-V/PI Flow Cytometry, Hoechst Staining | 100 µM | Significant increase in apoptosis. | [4] |

| Hemangioma Endothelial Cells (HemECs) | Annexin V-FITC/PI Double Staining | Not Specified | Increased rate of apoptosis. | [5][17] |

| Endothelial Cells (ECs) | Flow Cytometry | 10, 25, 50, 100 µM | Concentration-dependent induction of apoptosis. | [18][19] |

| HUVECs | Flow Cytometry | 15 µM | Increased apoptosis. | [15] |

Signaling Pathways Modulated by this compound

This compound's anti-angiogenic effects are mediated through the modulation of key signaling pathways involved in angiogenesis. Two of the most prominent pathways are the VEGFR-2 signaling cascade and the HIF-1α/VEGF axis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, play a pivotal role in stimulating angiogenesis. This compound has been shown to inhibit the VEGF-induced tyrosine phosphorylation of VEGFR-2, a critical step in the activation of downstream signaling.[1][3] This inhibition leads to the suppression of subsequent events, including the activation of the ERK-1/2 (p42/44 MAPK) pathway, which is essential for endothelial cell proliferation and migration.[1][3]

Caption: this compound inhibits VEGFR-2 signaling.

HIF-1α/VEGF Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that regulates the expression of several pro-angiogenic genes, including VEGF. This compound has been demonstrated to suppress the HIF-1α-VEGF-A angiogenesis axis.[13][14] By downregulating HIF-1α, this compound leads to decreased VEGF production, thereby reducing the stimulation of endothelial cells and inhibiting angiogenesis.[13][20] This effect is mediated through the PI3K/Akt and p38/MAPK pathways.[13][14]

Caption: this compound inhibits the HIF-1α/VEGF pathway.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

Cell Proliferation Assay (WST-1 or CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow Diagram

Caption: Workflow for cell proliferation assay.

Methodology

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium.[3][6]

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[3][6]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 30, 60, 90, 120 µM).[6] Include a vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[6]

-

Reagent Addition: Add 10 µL of WST-1 or CCK-8 reagent to each well.[3][6]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Methodology

-

Cell Seeding: Seed endothelial cells in a 6-well or 12-well plate and grow them to full confluency.

-

Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Replace the medium with fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.[12]

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Migration Assay

This assay quantifies the chemotactic migration of cells through a porous membrane.

Methodology

-

Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.[21]

-

Lower Chamber: Add medium containing a chemoattractant (e.g., VEGF or serum) to the lower chamber.

-

Cell Seeding: Resuspend endothelial cells in serum-free medium containing different concentrations of this compound and add them to the upper chamber.[21]

-

Incubation: Incubate the plate for a defined period (e.g., 12-24 hours) to allow for cell migration.[21]

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay on Matrigel

This assay evaluates the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.

Methodology

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[3]

-

Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in the presence of various concentrations of this compound.[3]

-

Incubation: Incubate the plate for 6-18 hours to allow for tube formation.[3]

-

Image Acquisition: Capture images of the tube-like structures using a microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology

-

Cell Treatment: Treat endothelial cells with different concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells, including both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[4][5]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

The in-vitro evidence strongly supports the anti-angiogenic properties of this compound. Its ability to inhibit endothelial cell proliferation, migration, and tube formation, coupled with its pro-apoptotic effects, underscores its potential as a therapeutic agent in angiogenesis-dependent diseases. The modulation of key signaling pathways, including the VEGFR-2 and HIF-1α/VEGF pathways, provides a mechanistic basis for these effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the anti-angiogenic potential of this compound and its analogs. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these promising in-vitro findings into effective clinical applications.

References

- 1. This compound suppresses angiogenesis in vitro: inhibition of proliferation, migration, and differentiation of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of this compound action in infantile hemangioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. richardbeliveau.org [richardbeliveau.org]

- 4. Effects of this compound on the proliferation and apoptosis of hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces hemangioma endothelial cell apoptosis via a p53-BAX mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. This compound inhibits angiogenesis via down-regulating the expression of vascular endothelial growth factor in hemangioma derived stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclosporin-A reduced the cytotoxicity of this compound in HUVECs via p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound potentiates the anti-angiogenic effects and anti-tumor efficacy of chemotherapy agents: implication in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of this compound on the biology and Notch signaling pathway of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. This compound induces regression of hemangioma cells through HIF-1α-mediated inhibition of VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound suppresses HUVEC viability, migration, VEGF expression, and promotes apoptosis by downregulation of miR-4295 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits the proliferation, migration and tube formation of hemangioma cells through HIF-1α dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound induces hemangioma endothelial cell apoptosis via a p53‑BAX mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] this compound induces apoptosis in endothelial cells by inhibiting Akt and ERK phosphorylation and MAPK signaling pathway | Semantic Scholar [semanticscholar.org]

- 19. e-century.us [e-century.us]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Therapeutic Action of Propranolol in the Treatment of Infantile Hemangioma: A Technical Guide

Introduction

Infantile hemangiomas (IH) are the most common benign vascular tumors of infancy, characterized by a rapid proliferative phase followed by slow, spontaneous involution.[1][2] While most cases are self-limiting, a subset of IH can lead to significant complications, including functional impairment, disfigurement, or life-threatening conditions, necessitating therapeutic intervention.[1][3][4] The serendipitous discovery in 2008 of the efficacy of propranolol, a non-selective beta-adrenergic receptor (β-AR) antagonist, has revolutionized the management of complicated IH, establishing it as a first-line therapy.[2][5][6] This guide provides an in-depth technical overview of the molecular mechanisms underpinning the therapeutic action of this compound, focusing on its effects on vasoconstriction, angiogenesis, and apoptosis.

Core Mechanisms of this compound Action

The therapeutic effect of this compound on infantile hemangiomas is not attributed to a single pathway but rather a multi-faceted molecular action that can be categorized into three primary effects:

-

Vasoconstriction (Early Effect): Within days of treatment initiation, a visible brightening of the hemangioma and a palpable softening can be observed.[1][3] This rapid response is primarily due to vasoconstriction. This compound blocks β2-adrenergic receptors on endothelial cells, which inhibits the downstream release of nitric oxide (NO), a potent vasodilator.[1][7] The resulting decrease in local blood flow contributes to the initial reduction in tumor volume and color.[1][5]

-

Inhibition of Angiogenesis (Intermediate Effect): this compound curtails the proliferation of hemangioma endothelial cells (HemECs) by disrupting key pro-angiogenic signaling pathways.[1][3] It achieves this by down-regulating the expression and signaling of critical growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[4][6][8][9] Furthermore, this compound has been shown to modulate the activity of matrix metalloproteinases (MMPs), enzymes crucial for remodeling the extracellular matrix during new blood vessel formation.[5][10]

-

Induction of Apoptosis (Long-Term Effect): Sustained treatment with this compound leads to the regression of the tumor by inducing programmed cell death (apoptosis) in the proliferating endothelial cells.[1][3] this compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11] This involves the upregulation of pro-apoptotic proteins like Caspase-3, Caspase-8, Caspase-9, and Bax, and the downregulation of anti-apoptotic proteins.[5][8][11]

Signaling Pathways Modulated by this compound

This compound exerts its effects by antagonizing β-adrenergic receptors, primarily β1-AR and β2-AR, which are expressed on hemangioma endothelial cells.[5] This blockade disrupts the canonical catecholamine-induced signaling cascade.

Beta-Adrenergic Receptor Signaling Blockade

Normally, catecholamines (like epinephrine) bind to β-ARs, activating adenylyl cyclase through a Gs protein. This leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[6][7] PKA then phosphorylates various downstream targets that promote cell survival and proliferation. This compound, by blocking the receptor, prevents this entire cascade, leading to reduced cell signaling.

Downregulation of Pro-Angiogenic Factors

The inhibition of the cAMP/PKA pathway by this compound leads to the reduced activity of transcription factors like cAMP response element-binding protein (CREB).[5] This, in turn, suppresses the transcription of key pro-angiogenic genes, most notably VEGFA and bFGF. The resulting decrease in VEGF and bFGF protein levels starves the hemangioma of essential growth signals, halting proliferation and angiogenesis.[8][9][10] this compound may also suppress VEGF expression through pathways involving Hypoxia-Inducible Factor-1α (HIF-1α).[12]

Quantitative Data from In Vitro & Clinical Studies

The effects of this compound have been quantified in numerous studies, demonstrating its dose-dependent impact on hemangioma cells and its clinical efficacy.

Table 1: In Vitro Effects of this compound on Hemangioma Endothelial Cells (HemECs)

| Parameter Measured | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|

| Cell Apoptosis | 40-60 µg/mL | Concentration-dependent increase in apoptosis. | [11] |

| Cell Apoptosis | 100 µM | Significant increase in HemEC apoptosis. | [5][8] |

| Cell Proliferation | 50-100 µM | Dose-dependent inhibition of proliferation. | [13] |

| VEGF Expression | Dose-dependent | Down-regulation of VEGF expression. | [8] |

| Caspase-3/9 Activation | 100 µM | Significant increase in cleavage products. |[5] |

Table 2: Clinical Efficacy of Oral this compound in Infantile Hemangioma

| Study Design | This compound Dose | Treatment Duration | Success Rate / Outcome | Reference |

|---|---|---|---|---|

| Randomized Controlled Trial | 3 mg/kg/day | 6 months | 60% complete/nearly complete resolution (vs. 4% placebo). | [14] |

| Randomized Controlled Trial | 2 mg/kg/day | 6 months | Significant reduction in volume, color, and elevation vs. placebo. | [15] |

| Prospective Study | 2-3 mg/kg/day | Mean of 11.2 months | 84.6% of patients had >50% reduction in size at 6 months. | [16] |

| Clinical Trial | 1.5-2.0 mg/kg/day | 12-18 months | Obvious improvement in 99% of patients. |[17] |

Experimental Protocols

The following are representative methodologies for key experiments used to elucidate the action of this compound.

Protocol 1: HemEC Isolation and Culture

-

Tissue Procurement: Freshly resected hemangioma specimens are obtained under sterile conditions.[8]

-

Digestion: The tissue is minced and digested using an enzymatic solution (e.g., collagenase type II) to dissociate cells.

-

Cell Isolation: Hemangioma-derived endothelial cells (HemECs) are isolated using magnetic-activated cell sorting (MACS) with antibodies against an endothelial marker (e.g., CD31).

-

Culture: Isolated HemECs are cultured in specialized endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors and fetal bovine serum, and maintained in a humidified incubator at 37°C and 5% CO2.[12]

Protocol 2: Cell Proliferation Assay (e.g., CCK-8 or BrdU)

-

Cell Seeding: HemECs are seeded into 96-well plates at a predetermined density.

-

Treatment: After allowing cells to adhere, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100 µM) or a vehicle control.[18]

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).[12][18]

-

Quantification:

-

CCK-8 Assay: Cell Counting Kit-8 reagent is added to each well. After a short incubation, the absorbance is measured at 450 nm, which is proportional to the number of viable cells.[8]

-

BrdU Assay: BrdU labeling reagent is added. Incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme, and the resulting colorimetric signal is quantified.[8]

-

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: HemECs are cultured in plates and treated with this compound (e.g., 100 µM) or vehicle for a set time (e.g., 48 hours).[8][13]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]

Experimental Workflow Visualization

Conclusion

The therapeutic action of this compound in treating infantile hemangiomas is a well-documented example of drug repurposing. Its success stems from a coordinated, multi-pronged attack on the tumor's vasculature. This compound induces immediate vasoconstriction, followed by sustained inhibition of angiogenesis through the blockade of β-adrenergic signaling and downregulation of key growth factors like VEGF. Finally, it promotes long-term tumor regression by triggering apoptosis in the abnormal endothelial cells. This detailed understanding of its molecular mechanisms continues to inform clinical practice and opens avenues for developing more targeted therapies for vascular anomalies.

References

- 1. birthmark.org [birthmark.org]

- 2. This compound therapy of infantile hemangiomas: efficacy, adverse effects, and recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for infantile haemangiomas: insights into the molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dermnetnz.org [dermnetnz.org]

- 5. Mechanisms of this compound action in infantile hemangioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of this compound on the proliferation and apoptosis of hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits angiogenesis via down-regulating the expression of vascular endothelial growth factor in hemangioma derived stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical efficacy of this compound in the treatment of hemangioma and changes in serum VEGF, bFGF and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. This compound inhibits the proliferation, migration and tube formation of hemangioma cells through HIF-1α dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound accelerates adipogenesis in hemangioma stem cells and causes apoptosis of hemangioma endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A randomized, controlled trial of oral this compound in infantile hemangioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A randomized controlled trial of this compound for infantile hemangiomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oral this compound in Infantile Hemangiomas: Analysis of Factors that Affect the Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound in the Treatment of Infantile Hemangiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound inhibits growth of hemangioma-initiating cells but does not induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening for Novel Applications of Propranolol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Propranolol, a non-selective beta-adrenergic receptor antagonist, has a long-standing clinical history in the management of cardiovascular diseases. However, the therapeutic landscape of this well-established drug is expanding, driven by drug repurposing initiatives and the application of high-throughput screening (HTS) methodologies. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation strategies for identifying and validating novel applications of this compound. We will explore its canonical signaling pathways, delve into the methodologies driving its repurposing, and present key findings in emerging therapeutic areas.

Introduction to this compound and Drug Repurposing

This compound hydrochloride is a competitive, non-selective beta-blocker widely prescribed for conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its primary mechanism of action involves the antagonism of beta-1 and beta-2 adrenergic receptors, thereby modulating the sympathetic nervous system's effects on the heart and other tissues.[3] Beyond its cardiovascular indications, this compound has found serendipitous applications in treating conditions like migraine, essential tremors, and anxiety.[4]

Drug repurposing, the process of identifying new therapeutic uses for existing approved drugs, offers a cost-effective and accelerated alternative to traditional drug development pipelines.[5] High-throughput screening (HTS) is a cornerstone of this approach, enabling the rapid screening of large compound libraries against specific biological targets or cellular phenotypes to identify promising new drug-disease relationships.[6][7]

This compound's Canonical Signaling Pathway

This compound's primary pharmacological effect is the blockade of beta-adrenergic receptors. This action disrupts the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.

-

Beta-1 Adrenergic Receptor Blockade: Primarily located in the heart, blockade of these receptors leads to decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction.[1][2] This is achieved by inhibiting the activation of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8]

-

Beta-2 Adrenergic Receptor Blockade: These receptors are present in various tissues, including vascular and bronchial smooth muscle.[2] this compound's blockade of these receptors can lead to vasoconstriction and bronchoconstriction.[2]

-

Central Nervous System Effects: As a lipophilic molecule, this compound can cross the blood-brain barrier, contributing to its efficacy in conditions like performance anxiety by reducing sympathetic outflow from the central nervous system.[1]

High-Throughput Screening for Novel Applications

HTS provides a systematic and unbiased approach to discovering new activities for existing drugs like this compound. The general workflow involves several key stages, from assay development to hit validation.

Experimental Protocols

3.1.1. Cell-Based Phenotypic Screening for Anti-Cancer Activity

This protocol is a representative example of how HTS can be used to identify anti-proliferative effects of this compound in cancer cell lines.

-

Objective: To screen a library of approved drugs (including this compound) for their ability to inhibit the growth of a specific cancer cell line.

-

Materials:

-

Cancer cell line of interest (e.g., breast cancer cell line MDA-MB-231).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

384-well microplates.

-

Compound library plates with drugs at a stock concentration (e.g., 10 mM in DMSO).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Automated liquid handling systems.

-

Plate reader capable of luminescence detection.

-

-

Methodology:

-

Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined density (e.g., 1000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Using an automated liquid handler, transfer a small volume of each compound from the library plate to the cell plates to achieve a final screening concentration (e.g., 10 µM). Include appropriate controls (e.g., DMSO vehicle control, positive control inhibitor).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Acquisition: Measure the luminescence signal from each well using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the percentage of cell growth inhibition for each compound. Hits are typically identified as compounds that cause a statistically significant reduction in cell viability.

-

3.1.2. High-Content Screening (HCS) for Neurite Outgrowth

This protocol illustrates how HCS can be used to investigate this compound's potential neuroregenerative effects.

-

Objective: To identify compounds that promote neurite outgrowth in a neuronal cell model.

-

Materials:

-

Neuronal cell line (e.g., PC12 cells) or primary neurons.

-

Appropriate culture medium and supplements (e.g., nerve growth factor for differentiation).

-

High-content imaging plates (e.g., 96- or 384-well, black-walled, clear-bottom).

-

Fluorescent dyes for staining neurons (e.g., β-III tubulin antibody for immunofluorescence, or a live-cell neurite stain).

-

Automated high-content imaging system.

-

Image analysis software.

-

-

Methodology:

-

Cell Culture and Differentiation: Plate neuronal cells and, if necessary, treat with differentiation factors.

-

Compound Treatment: Add library compounds, including this compound, at the desired concentration.

-

Incubation: Incubate for a period sufficient to observe changes in neurite morphology (e.g., 48-72 hours).

-

Staining: Fix and permeabilize the cells, then stain with fluorescent markers for neuronal morphology.

-

Image Acquisition: Use an automated high-content imaging system to capture images of the stained cells from each well.

-

Image Analysis: Employ image analysis software to automatically identify cell bodies and trace neurites, quantifying parameters such as neurite length, number of branches, and number of neurites per cell.

-

Hit Selection: Identify compounds that significantly increase neurite outgrowth parameters compared to vehicle controls.

-

Novel Applications of this compound

HTS and other screening methodologies have been instrumental in identifying several new potential uses for this compound.

Oncology

There is a growing body of evidence suggesting that this compound may have anti-cancer properties.[9] In silico studies using virtual screening and molecular docking have shown that beta-blockers, including this compound, exhibit high binding affinities to oncogenic targets.[10]

-

Proposed Mechanisms:

Table 1: Preclinical and Clinical Evidence for this compound in Oncology

| Cancer Type | Study Type | Key Findings | Reference(s) |

| Breast Cancer | In vitro | Nebivolol (another beta-blocker) inhibited cell growth in breast cancer cell lines. | [12][13] |

| Colorectal Cancer | Clinical Trial | A phase three trial is investigating this compound in the perioperative period to reduce recurrence risk. | [11] |

| Angiosarcoma | Clinical Evidence | This compound has shown promise in treating this rare vascular cancer. | [11] |

Infantile Hemangiomas

The use of this compound for the treatment of severe infantile hemangiomas is a prime example of successful drug repurposing.[8]

-

Mechanism: While not fully elucidated, proposed mechanisms include vasoconstriction, inhibition of angiogenesis, and induction of apoptosis in endothelial cells.[14]

-

Clinical Efficacy: Oral this compound has been shown to significantly reduce the volume, color, and elevation of infantile hemangiomas.[15]

Table 2: Clinical Trial Data for this compound in Infantile Hemangiomas

| Study Design | Dosage | Primary Outcome | Key Result | Reference(s) |

| Randomized, double-blind, placebo-controlled | 2 mg/kg/day | Reduction in hemangioma volume | Significant reduction in volume, color, and elevation compared to placebo. | [15] |

| Retrospective cohort | 2 mg/kg/day | Safety and efficacy | This compound is a safe and effective therapy with a well-tolerated side effect profile. | [16] |

Anti-Bacterial Applications

Recent HTS approaches have explored the repurposing of FDA-approved drugs for bactericidal applications. While this compound itself has not been a major focus, the methodologies are applicable. For instance, an adenylate kinase (AK)-based cell death reporter assay has been adapted for HTS to identify drugs with activity against Staphylococcus aureus small-colony variants.[17] This highlights the potential for screening this compound against various bacterial strains and growth conditions.

Logical Relationships of this compound's Mechanisms and Applications

The diverse therapeutic effects of this compound stem from its primary mechanism of action and potentially other, less understood off-target effects. The following diagram illustrates the logical connections between its molecular actions and its repurposed clinical applications.

Conclusion

High-throughput screening has proven to be a powerful engine for drug repurposing, breathing new life into established medicines like this compound. The continued application of advanced screening technologies, including high-content imaging and sophisticated data analysis, will undoubtedly uncover further therapeutic potential for this versatile drug. The examples provided in this guide serve as a blueprint for researchers and drug development professionals to design and execute effective screening campaigns, ultimately accelerating the delivery of novel therapies to patients. The journey of this compound from a cardiovascular drug to a multi-faceted therapeutic agent underscores the immense value of looking at old drugs through a new lens.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. droracle.ai [droracle.ai]

- 4. This compound: A 50-Year Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress in high-throughput screening for drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. opentrons.com [opentrons.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Repurposing Drugs in Oncology (ReDO)-Propranolol as an anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jmps.crsp.dz [jmps.crsp.dz]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Screening of GPCR drugs for repurposing in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. publications.aap.org [publications.aap.org]

- 16. Clinical Significance of Screening Electrocardiograms for the Administration of this compound for Problematic Infantile Hemangiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

Differential Pharmacological Effects of Propranolol Enantiomers: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Propranolol is a non-selective beta-adrenergic receptor antagonist widely utilized in clinical practice as a racemic mixture of its (S)-(-)- and (R)-(+)-enantiomers. Despite being stereoisomers, they exhibit marked differences in their pharmacological activity and pharmacokinetic profiles. The (S)-enantiomer is predominantly responsible for the β-blocking effects, being 60 to 100 times more potent than the (R)-form.[1] Conversely, the (R)-enantiomer possesses other notable properties, including membrane-stabilizing effects and an influence on thyroid hormone conversion.[1][2][3][4][5] This technical guide provides a comprehensive overview of these stereoselective differences, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant molecular pathways and workflows to facilitate a deeper understanding for research and development professionals.

Pharmacodynamic Differences

The interaction of this compound enantiomers with biological receptors is highly stereoselective, leading to distinct physiological effects.

Beta-Adrenergic Receptor Blockade

The primary therapeutic action of this compound—the antagonism of β-adrenergic receptors—resides almost exclusively in the (S)-enantiomer.[6] This enantiomer demonstrates significantly higher binding affinity and potency at both β₁ and β₂ receptors compared to the (R)-enantiomer.[7] This potent blockade of catecholamine binding leads to reduced heart rate, myocardial contractility, and blood pressure.[4]

Data Presentation: Table 1 - Beta-Adrenergic Receptor Binding Affinity

| Enantiomer | Receptor | Kᵢ (nM) | Potency Ratio (S/R) |

| (S)-(-)-Propranolol | β₁ | 1.1 | ~100 |

| (R)-(+)-Propranolol | β₁ | 110 | |

| (S)-(-)-Propranolol | β₂ | 0.8 | ~100 |

| (R)-(+)-Propranolol | β₂ | 80 | |

| Source: Adapted from BenchChem[7] |

Membrane-Stabilizing Activity

Both enantiomers exhibit membrane-stabilizing or local anesthetic effects, which are independent of β-adrenoceptor blockade.[2] However, some studies suggest this property is more pronounced or that both isomers are equipotent in this regard, contributing to antiarrhythmic effects by influencing ion channels.[1][8] This effect is attributed to the inhibition of sodium channels, which is particularly relevant in the treatment of certain cardiac arrhythmias.[1]

Effects on Serotonin (5-HT) Receptors

This compound interacts with serotonin receptors, an action that may contribute to its efficacy in treating conditions like anxiety. The beta-adrenergic antagonist binds to 5-HT receptors, including 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂.[9] Studies on rat Leydig cells have shown that (-)-propranolol can act as an antagonist at the low-affinity 5-HT₂ receptor, leading to an increase in serotonin levels and subsequent physiological changes.[9]

Other Effects

The (R)-enantiomer, while weak as a β-blocker, is primarily responsible for inhibiting the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[4][5] This effect makes racemic this compound useful in the management of thyrotoxicosis.

Pharmacokinetic Differences

The absorption, distribution, metabolism, and excretion of this compound are also subject to stereoselectivity.

-